![molecular formula C8H8ClN3O4 B2724491 2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid CAS No. 1396965-24-4](/img/structure/B2724491.png)
2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid is an organic compound that features a pyridine ring substituted with a chlorine atom and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid typically involves the nitration and chlorination of pyridine derivatives. One common method includes dissolving pyridine in sulfuric acid, followed by the addition of nitric acid to introduce the nitro group. Subsequently, a chlorinating agent is added to introduce the chlorine atom. The final product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
化学反応の分析
Types of Reactions
2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Major Products
Reduction: The major product is 2-[(6-Amino-3-nitropyridin-2-yl)amino]propanoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
科学的研究の応用
2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Amino-6-chloro-3-nitropyridine
- 3-carbamoyl-2-[(6-chloro-3-nitropyridin-2-yl)amino]propanoic acid
Uniqueness
2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a nitro group and a chlorine atom allows for versatile chemical modifications and interactions with biological targets .
特性
IUPAC Name |
2-[(6-chloro-3-nitropyridin-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O4/c1-4(8(13)14)10-7-5(12(15)16)2-3-6(9)11-7/h2-4H,1H3,(H,10,11)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKAQDFSUOACQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
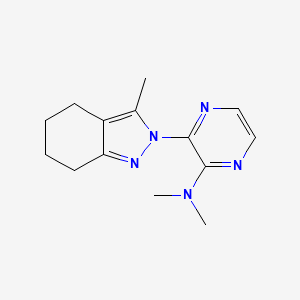

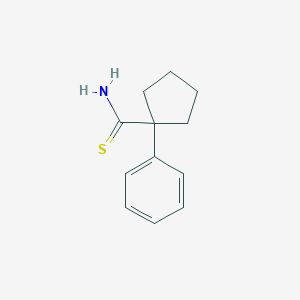
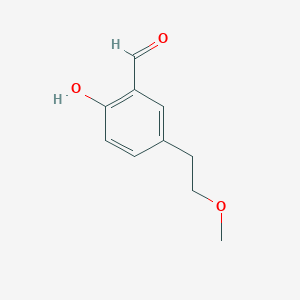
![ethyl 2-[8-(2,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2724413.png)

![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid](/img/structure/B2724415.png)
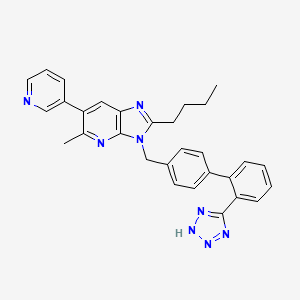
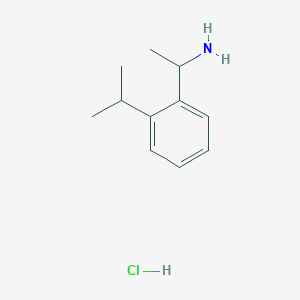

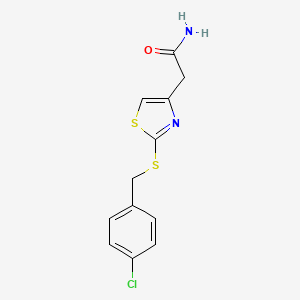
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2724424.png)
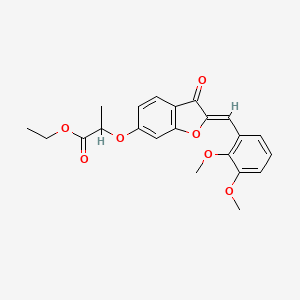
![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)isochroman-1-one](/img/structure/B2724429.png)
